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Cat. No.: B1462157 Get Quote

An In-Depth Technical Guide to trans-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid:

Structure, Synthesis, and Applications

Executive Summary
trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a bifunctional organic compound

featuring a strained cyclobutane ring, a carboxylic acid, and a methyl ester. Its rigid,

stereochemically defined structure makes it a valuable building block in modern organic

synthesis, particularly in the development of novel pharmaceuticals. The trans configuration of

the functional groups provides a specific three-dimensional architecture that is highly sought

after for creating conformationally constrained molecules. This guide provides a comprehensive

overview of its core structure, physicochemical properties, a representative synthesis protocol,

chemical reactivity, and its applications as a synthetic intermediate in drug discovery.

Molecular Identification and Core Structural
Features
Nomenclature and Identifiers
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The precise identification of a chemical entity is paramount for reproducibility in research and

development. The key identifiers for trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid
are summarized below.

Identifier Value Source(s)

CAS Number 1401103-71-6 [1][2][3]

Molecular Formula C₇H₁₀O₄ [1][2][4]

Molecular Weight 158.15 g/mol [1][2][3][5]

IUPAC Name

trans-3-

(methoxycarbonyl)cyclobutane

-1-carboxylic acid

Synonyms

3-

(methoxycarbonyl)cyclobutane

carboxylic acid

[1][3]

InChI Key
AJAHGOJIRQOMLK-

URHBZAFASA-N
[1]

SMILES
O=C([C@H]1C--INVALID-

LINK--C1)OC
[2][4]

The Cyclobutane Core: Stereochemistry and Ring Strain
The central feature of this molecule is the cyclobutane ring. Unlike more flexible cyclohexane

systems, the four-membered ring is conformationally restricted and possesses significant angle

and torsional strain.[6][7] This inherent ring strain can be harnessed to influence the molecule's

reactivity.[7]

The stereochemistry is explicitly defined as trans, meaning the carboxylic acid and

methoxycarbonyl groups are situated on opposite faces of the cyclobutane ring. This fixed

spatial relationship is critical in applications where precise molecular geometry is required to

interact with biological targets like enzymes or receptors. The rigidity of the cyclobutane

scaffold reduces the number of accessible conformations, which can enhance binding affinity

and improve the pharmacokinetic profile of a drug candidate.[8]
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Key Functional Groups: Carboxylic Acid and Methyl
Ester
The molecule possesses two distinct and reactive functional groups, allowing for orthogonal

chemical transformations:

Carboxylic Acid (-COOH): This group is acidic and serves as a handle for a wide range of

reactions, including amide bond formation, reduction to an alcohol, or conversion to other

esters.[6]

Methyl Ester (-COOCH₃): The ester is generally less reactive than the carboxylic acid. It can

be selectively hydrolyzed under basic or acidic conditions to yield the parent trans-1,3-

cyclobutanedicarboxylic acid or can be subjected to reactions with organometallic reagents.

Structural Visualization
The structure of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, highlighting the

trans orientation of the functional groups.

Caption: 2D representation of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.

Physicochemical and Spectroscopic Profile
Physical Properties
The compound's physical state can vary, which is important for handling and reaction setup.

Property Value Source(s)

Physical Form
Colorless to Yellow Liquid,

Viscous liquid, or Solid
[1][3]

Purity ≥97% (typical) [1][3]

Storage
Sealed in a dry environment at

room temperature
[1][3]

Spectroscopic Data (Anticipated)
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While a specific spectrum for this exact compound is not publicly available, its structure allows

for the prediction of key signals in NMR spectroscopy, a critical tool for structural verification.

¹H NMR: The spectrum would be complex due to the rigid ring system. One would expect to

see distinct signals for the methoxy protons (-OCH₃) as a singlet around 3.7 ppm. The

cyclobutane ring protons would appear as a series of multiplets between approximately 2.0

and 3.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield

shift, typically >10 ppm.

¹³C NMR: The spectrum would show seven distinct carbon signals. The two carbonyl

carbons (ester and acid) would be found in the 170-180 ppm region. The methoxy carbon

would be around 52 ppm. The four carbons of the cyclobutane ring would appear in the

aliphatic region, typically between 30 and 50 ppm.

Synthesis and Methodologies
The synthesis of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is not widely

documented in literature. However, a logical and efficient approach involves the selective

mono-esterification of its parent diacid, trans-1,3-cyclobutanedicarboxylic acid.

Retrosynthetic Analysis
A retrosynthetic approach simplifies the synthetic challenge, tracing the target molecule back to

readily available starting materials.

trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acidtrans-1,3-Cyclobutanedicarboxylic acid
Selective Mono-esterification

Click to download full resolution via product page

Caption: Retrosynthetic pathway for the target molecule.

Representative Synthesis Protocol
This protocol describes a plausible method for the synthesis based on standard organic

chemistry transformations. Disclaimer: This is a conceptual protocol and must be optimized for

laboratory execution.
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Objective: To synthesize trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid from trans-

1,3-cyclobutanedicarboxylic acid.

Principle: The reaction utilizes a limited amount of an esterifying agent (e.g., methanol with an

acid catalyst, or a milder agent like diazomethane or methyl iodide with a base) to favor the

formation of the mono-ester over the di-ester. Controlling stoichiometry is key.

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser,

dissolve 1.0 equivalent of trans-1,3-cyclobutanedicarboxylic acid[9][10] in a suitable

anhydrous solvent (e.g., Dichloromethane or THF).

Reagent Addition: Add 1.0 to 1.1 equivalents of a methylating agent. For a controlled

reaction, using a reagent like (Trimethylsilyl)diazomethane is often preferred for its high yield

and clean conversion of carboxylic acids. Alternatively, classic Fischer esterification can be

used with 1.0 equivalent of methanol and a catalytic amount of sulfuric acid, though this may

lead to an equilibrium mixture including the di-ester and starting material.

Reaction: Stir the mixture at room temperature (or gentle heat if using Fischer esterification).

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) to maximize the yield of the desired mono-

ester.

Work-up: Once the starting material is consumed or the optimal product concentration is

reached, quench the reaction appropriately. If an acidic catalyst was used, neutralize with a

mild base like sodium bicarbonate solution.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

Combine the organic layers.

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product will likely be a mixture. Purify via

flash column chromatography on silica gel, using a gradient elution (e.g., hexane/ethyl

acetate with a small percentage of acetic acid) to separate the starting diacid, the target

mono-ester, and the di-ester byproduct.
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Characterization: Confirm the structure and purity of the isolated product using NMR

spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Chemical Reactivity and Synthetic Utility
The bifunctional nature of this molecule makes it a versatile intermediate. The differential

reactivity of the acid and ester groups can be exploited for sequential modifications.

Reactions at the Carboxylic Acid: The free carboxylic acid is the more reactive site for many

transformations. It can be readily converted into an amide by coupling with an amine using

standard reagents like EDC/HOBt or HATU. This is a cornerstone reaction in the synthesis of

peptide-based drugs and other bioactive molecules.

Reactions at the Ester: The methyl ester can be hydrolyzed to the diacid, reduced to the

corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄),

or converted to a tertiary alcohol via the addition of two equivalents of an organometallic

reagent (e.g., a Grignard reagent).

Advanced Applications: The cyclobutane scaffold itself is of high interest. Recent advances

in C-H functionalization allow for the direct modification of the C-H bonds on the cyclobutane

ring, using the existing carbonyl groups as directing elements.[8][11] This modern synthetic

strategy enables the late-stage diversification of the cyclobutane core, providing rapid

access to a library of complex and novel structures for screening in drug discovery

programs.[8]

Applications in Drug Discovery and Development
The Cyclobutane Motif in Medicinal Chemistry
Cyclic structures are prevalent in small-molecule drugs because they offer a degree of

conformational rigidity.[8] The cyclobutane ring, in particular, provides a unique structural motif

that is distinct from more common five- and six-membered rings. Its inclusion in a drug

candidate can:

Improve Potency: By locking the molecule into a bioactive conformation that fits optimally

into a target's binding site.
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Enhance Selectivity: By creating a unique shape that is less likely to bind to off-target

proteins.

Increase Metabolic Stability: The strained ring can be less susceptible to metabolic

degradation compared to linear alkyl chains.

Parallels with Structurally Related Intermediates
The value of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid can be inferred from the

utility of similar building blocks. For example, trans-3-(tert-

Butoxycarbonylamino)cyclobutanecarboxylic acid is a key intermediate used in peptide

synthesis and the development of novel therapeutics in oncology and neurology.[12] This

analogue demonstrates the utility of the trans-1,3-disubstituted cyclobutane scaffold for

presenting functional groups in a well-defined spatial orientation, a principle that directly applies

to the title compound.

Safety, Handling, and Storage
GHS Hazard Information
As with any chemical reagent, proper safety precautions are essential.

Hazard Class GHS Code Description Source(s)

Skin Irritation H315 Causes skin irritation [1][4][5]

Eye Irritation H319
Causes serious eye

irritation
[1][4][5]

Respiratory Irritation H335
May cause respiratory

irritation
[1][4][5]

Signal Word Warning [1][4]

Pictogram
GHS07 (Exclamation

Mark)
[1]

Recommended Handling Procedures
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

glasses or goggles, and a lab coat.

Handling: Avoid breathing dust, fumes, or vapors.[1][4] Avoid contact with skin, eyes, and

clothing.[13] Wash hands thoroughly after handling.

Storage and Stability
Storage Conditions: Store in a tightly sealed container in a cool, dry place away from

incompatible materials.[1][13]

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[13][14]

Stability: The compound is stable under recommended storage conditions.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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